molecular formula C7H11N B2739244 2-Methylcyclopentane-1-carbonitrile CAS No. 2826-50-8

2-Methylcyclopentane-1-carbonitrile

Cat. No.: B2739244
CAS No.: 2826-50-8
M. Wt: 109.172
InChI Key: ZJIHBZDKEFKVBZ-UHFFFAOYSA-N
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Description

2-Methylcyclopentane-1-carbonitrile is a substituted cyclopentane derivative featuring a methyl group at position 2 and a nitrile (-CN) functional group at position 1. This compound belongs to the family of alicyclic nitriles, which are of interest in organic synthesis, pharmaceuticals, and materials science due to the reactivity of the nitrile group and the structural rigidity of the cyclopentane ring.

Properties

IUPAC Name

2-methylcyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-6-3-2-4-7(6)5-8/h6-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIHBZDKEFKVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2826-50-8
Record name 2-methylcyclopentane-1-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylcyclopentane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclopentanone with hydroxylamine to form the corresponding oxime, followed by dehydration to yield the nitrile. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-methylcyclopentene followed by ammoxidation. This process requires specific catalysts and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclopentane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylcyclopentane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylcyclopentane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in synthetic chemistry to create complex molecules with specific biological activities. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • 2-Methylcyclopentane-1-carbonitrile: Combines a cyclopentane backbone with a nitrile group and a methyl substituent.
  • 2-Methylcyclopentanone (CAS 1120-72-5): Features a ketone group at position 2 and a methyl group. The ketone is less polar than a nitrile, influencing solubility and reactivity .
  • DL-3-Methylcyclopentanone (CAS 1757-42-2): Similar to the above but with a methyl group at position 3, leading to altered steric and electronic effects .

Physical Properties

Table 1 summarizes key physical properties of analogous compounds:

Compound Boiling Point (°C) Density (g/cm³) Functional Group Substituent Position
2-Methylcyclopentanone 139–140 0.916 Ketone 2-Methyl
DL-3-Methylcyclopentanone 145 0.913 Ketone 3-Methyl
(8-Methoxy-3H-cyclopenta[a]naphthalen-1-yl)carbonitrile N/A* N/A* Nitrile 8-Methoxy, fused ring

Key Observations :

  • Boiling Points: Substituted cyclopentanones exhibit boiling points between 139–145°C. The nitrile group in this compound is expected to increase boiling point relative to ketones due to higher polarity.
  • Density: Methylcyclopentanones have densities near 0.91–0.92 g/cm³. Nitriles typically have higher densities (~0.94–0.98 g/cm³), suggesting a similar trend here.
  • Substituent Effects: Positional isomerism (e.g., 2-methyl vs.

Biological Activity

2-Methylcyclopentane-1-carbonitrile (CAS Number: 2826-50-8) is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article will explore the biological activity of this compound, detailing its mechanisms of action, applications, and relevant research findings.

Molecular Formula: C7_7H11_{11}N
Molecular Weight: 111.17 g/mol
Structural Characteristics: The compound features a cyclopentane ring with a methyl group and a carbonitrile functional group, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its nitrile group , which is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This property allows it to interact with various molecular targets, potentially leading to the formation of biologically active derivatives. The exact pathways and targets depend on the specific applications and modifications of the compound.

Biological Applications

  • Medicinal Chemistry :
    • Drug Development : Ongoing research is exploring the potential of this compound as a precursor for synthesizing new pharmaceuticals. Its ability to serve as a building block for biologically active molecules makes it valuable in drug discovery.
    • Enzyme Modulation : Studies suggest that derivatives of this compound may act as inhibitors or modulators of specific enzymes, impacting biochemical pathways relevant to disease processes.
  • Organic Synthesis :
    • The compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity facilitates the creation of complex structures with desired biological properties.

Case Study 1: Synthesis of Biological Derivatives

A study demonstrated the synthesis of derivatives from this compound, highlighting its utility in generating compounds with enhanced biological activity. The derivatives were tested for their effects on enzyme activity, showing promising results in modulating specific biochemical pathways.

Case Study 2: Toxicological Assessment

Research has assessed the toxicological profiles of compounds similar to this compound, focusing on their safety in pharmaceutical applications. The findings indicate that while some derivatives exhibit low toxicity, further studies are necessary to fully understand their safety profile when used in medicinal contexts .

Data Summary

PropertyValue
Molecular Formula C7_7H11_{11}N
Molecular Weight 111.17 g/mol
Boiling Point Approx. 394 K
Applications Drug development, organic synthesis

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